molecular formula C10H7N3O3 B15213968 5-(5-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 78620-20-9

5-(5-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B15213968
CAS No.: 78620-20-9
M. Wt: 217.18 g/mol
InChI Key: SAXPRSCNXMLUCA-UHFFFAOYSA-N
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Description

5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both benzoxazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 5-methylbenzo[d]oxazole with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of 5-methylbenzo[d]oxazole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzoxazole or oxadiazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Methylbenzo[d]oxazole: A precursor in the synthesis of the target compound.

    1,3,4-Oxadiazole: A core structure in the target compound.

    Benzoxazole derivatives:

Uniqueness

5-(5-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the combination of benzoxazole and oxadiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability, reactivity, and potential for diverse applications compared to simpler analogs .

Properties

CAS No.

78620-20-9

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(5-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H7N3O3/c1-5-2-3-7-6(4-5)11-8(15-7)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14)

InChI Key

SAXPRSCNXMLUCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=NNC(=O)O3

Origin of Product

United States

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